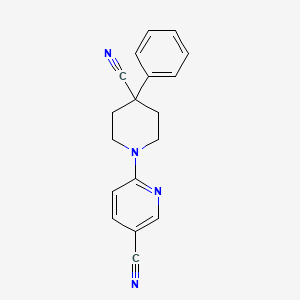
6-(4-Cyano-4-phenylpiperidin-1-yl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Cyano-4-phenylpiperidin-1-yl)pyridine-3-carbonitrile is a complex organic compound that features a piperidine ring substituted with a cyano group and a phenyl group, as well as a pyridine ring substituted with a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Cyano-4-phenylpiperidin-1-yl)pyridine-3-carbonitrile typically involves the reaction of 4-cyano-4-phenylpiperidine with 3-cyanopyridine under specific conditions. One common method involves heating the reactants in a solvent such as 1,4-dioxane, often in the presence of a base to facilitate the reaction . The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Cyano-4-phenylpiperidin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The cyano groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Cyclization Reactions: The presence of multiple reactive sites allows for the formation of cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidation states of the compound.
Scientific Research Applications
6-(4-Cyano-4-phenylpiperidin-1-yl)pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its unique structure and reactivity.
Materials Science: The compound’s ability to form stable, fluorescent derivatives makes it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: Its interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-(4-Cyano-4-phenylpiperidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(2-aryl-1-cyanoethenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitriles: These compounds share a similar core structure but differ in the substitution pattern on the pyridine ring.
3-Cyanopyridine Derivatives: These compounds have a similar pyridine ring with a cyano group but lack the piperidine moiety.
Uniqueness
6-(4-Cyano-4-phenylpiperidin-1-yl)pyridine-3-carbonitrile is unique due to the combination of the piperidine and pyridine rings, each substituted with a cyano group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C18H16N4 |
|---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
6-(4-cyano-4-phenylpiperidin-1-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H16N4/c19-12-15-6-7-17(21-13-15)22-10-8-18(14-20,9-11-22)16-4-2-1-3-5-16/h1-7,13H,8-11H2 |
InChI Key |
VYUIXRFVOIZGPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C#N)C2=CC=CC=C2)C3=NC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(cyclopentylcarbamoyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B12246672.png)
![4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine](/img/structure/B12246673.png)
![1-(2-methoxyphenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine](/img/structure/B12246675.png)
![4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(2,5-dimethylfuran-3-carbonyl)piperidine](/img/structure/B12246687.png)
![4-Benzyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine](/img/structure/B12246697.png)
![4-(2-methyl-1H-imidazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B12246704.png)
![5-Bromo-2-{4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12246706.png)
![4-Ethyl-5-fluoro-6-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B12246714.png)
![7-Fluoro-2-methyl-3-({1-[3-(3-methylthiophen-2-yl)propanoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12246715.png)
![6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-9-(2-methoxyethyl)-9H-purine](/img/structure/B12246730.png)
![5-Bromo-2-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B12246738.png)
![[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(phenyl)methyl]urea](/img/structure/B12246749.png)
![4-({[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12246756.png)
![3-(5-Fluoropyridin-2-yl)-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B12246758.png)
